N-ethyl-4-[(3-methyl-4-oxoquinazolin-2-yl)methyl]piperazine-1-carboxamide
Description
N-ethyl-4-[(3-methyl-4-oxoquinazolin-2-yl)methyl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
N-ethyl-4-[(3-methyl-4-oxoquinazolin-2-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-3-18-17(24)22-10-8-21(9-11-22)12-15-19-14-7-5-4-6-13(14)16(23)20(15)2/h4-7H,3,8-12H2,1-2H3,(H,18,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQIREFTIMIPNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[(3-methyl-4-oxoquinazolin-2-yl)methyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the reaction of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the quinazoline derivative reacts with N-ethylpiperazine in the presence of a suitable base.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[(3-methyl-4-oxoquinazolin-2-yl)methyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, thiols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
N-ethyl-4-[(3-methyl-4-oxoquinazolin-2-yl)methyl]piperazine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-4-[(3-methyl-4-oxoquinazolin-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like 2-methyl-4-oxoquinazoline and 2-phenyl-4-oxoquinazoline share structural similarities and exhibit similar biological activities.
Piperazine Derivatives: Compounds such as N-ethylpiperazine and N-methylpiperazine are structurally related and used in similar applications.
Uniqueness
N-ethyl-4-[(3-methyl-4-oxoquinazolin-2-yl)methyl]piperazine-1-carboxamide is unique due to its specific combination of the quinazoline and piperazine moieties, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
